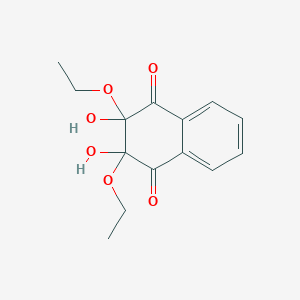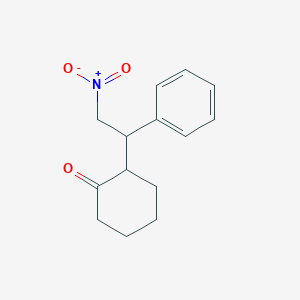
Cyclohexanone, 2-(2-nitro-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a cyclohexanone ring substituted with a 2-(2-nitro-1-phenylethyl) group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with nitrostyrene in the presence of a base such as pyrrolidine . The reaction is typically carried out under an inert atmosphere, such as argon, and requires careful control of temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: Formation of 2-(2-amino-1-phenylethyl)cyclohexanone.
Oxidation: Formation of oximes or other oxidized derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
科学的研究の応用
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanone, 2-(2-nitro-1-phenylethyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The phenylethyl group can also participate in various binding interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cyclohexanone, 2-(2-amino-1-phenylethyl)-: Similar structure but with an amino group instead of a nitro group.
Cyclohexanone, 2-(2-hydroxy-1-phenylethyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
特性
CAS番号 |
4591-64-4 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
2-(2-nitro-1-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO3/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChIキー |
STOOUUNOLPMRGC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
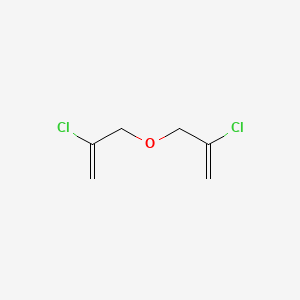
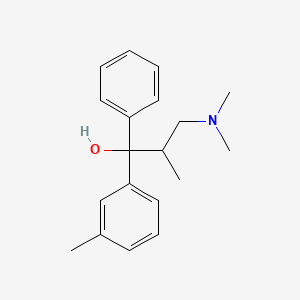
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
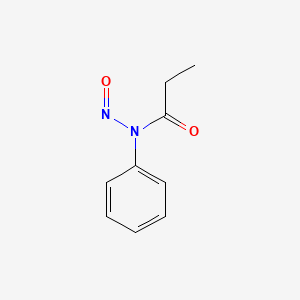
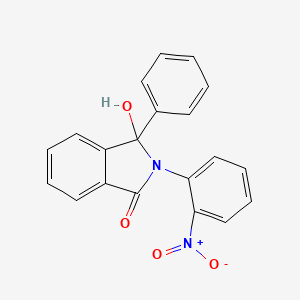
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
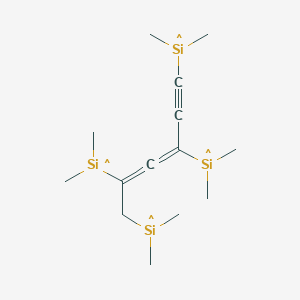
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
